[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride
Overview
Description
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a useful research compound. Its molecular formula is C24H24ClO3P and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known to be a reactant in the preparation of cyclic amidine-based inhibitors of ß-secretase (bace-1) .
Mode of Action
The compound interacts with its targets through Wittig reactions, dehydrochlorination, and alkylation reactions .
Biochemical Pathways
It is used in the synthesis of cyclic amidine-based inhibitors of ß-secretase (bace-1), suggesting it may influence pathways related to this enzyme .
Result of Action
Its use in the synthesis of cyclic amidine-based inhibitors of ß-secretase (bace-1) suggests it may contribute to the inhibition of this enzyme .
Biological Activity
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride (CAS Number: 106302-03-8) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular biochemistry. This compound, characterized by its unique structure, is used in various research applications, including drug delivery systems and as a tool for studying mitochondrial functions.
Chemical Structure and Properties
The compound's linear formula is C₂H₅O₂CCH₂COCH₂P(C₆H₅)₃Cl, featuring a triphenylphosphonium group that enhances its lipophilicity and cellular uptake. The ethoxycarbonyl and oxopropyl moieties contribute to its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with mitochondrial membranes. The triphenylphosphonium moiety facilitates the accumulation of the compound within mitochondria, where it can exert cytotoxic effects on cancer cells. This mechanism is particularly relevant in targeting tumor cells, which often exhibit altered mitochondrial metabolism.
Biological Activity Overview
Research has demonstrated several key biological activities associated with this compound:
- Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. Its ability to induce apoptosis in these cells is attributed to mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
- Mitochondrial Targeting : The compound's lipophilic nature allows it to penetrate cellular membranes effectively, leading to enhanced accumulation in mitochondria. This property is exploited in drug delivery systems aimed at improving the therapeutic index of anticancer agents .
- Antioxidant Properties : Preliminary studies suggest that this phosphonium salt may possess antioxidant properties, potentially mitigating oxidative stress in normal cells while selectively targeting cancerous cells .
Research Findings and Case Studies
Several studies have highlighted the biological significance of this compound:
- Cytotoxicity Assays : In vitro assays have shown that the compound significantly reduces cell viability in multiple cancer cell lines, including breast and prostate cancer cells. The IC₅₀ values range from 10 to 30 µM, indicating potent antitumor activity .
- Mechanistic Studies : Research utilizing flow cytometry and fluorescence microscopy has demonstrated that treatment with this compound leads to increased levels of apoptosis markers such as Annexin V positivity and caspase activation in cancer cells .
- Liposomal Formulations : The development of liposomal formulations incorporating this compound has been explored to enhance bioavailability and reduce systemic toxicity. These formulations have shown improved therapeutic outcomes in preclinical models .
Comparative Analysis with Similar Compounds
Compound Name | Antitumor Activity | Mechanism of Action | Lipophilicity |
---|---|---|---|
[3-(Ethoxycarbonyl)-2-oxopropyl]TPPCl | High | Mitochondrial targeting | High |
Triphenylphosphine | Moderate | General cellular uptake | Very High |
Actinomycin D | High | DNA intercalation | Low |
Properties
IUPAC Name |
(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRCLIKFZISBBV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378608 | |
Record name | (4-Ethoxy-2,4-dioxobutyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106302-03-8 | |
Record name | (4-Ethoxy-2,4-dioxobutyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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